molecular formula C14H17ClN6O B11007614 1-(6-chloropyridazin-3-yl)-N-(1-methyl-1H-pyrazol-4-yl)piperidine-3-carboxamide

1-(6-chloropyridazin-3-yl)-N-(1-methyl-1H-pyrazol-4-yl)piperidine-3-carboxamide

Cat. No.: B11007614
M. Wt: 320.78 g/mol
InChI Key: WMOLWWPAKJBMNI-UHFFFAOYSA-N
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Description

1-(6-chloropyridazin-3-yl)-N-(1-methyl-1H-pyrazol-4-yl)piperidine-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a complex structure with multiple functional groups, making it a versatile candidate for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-chloropyridazin-3-yl)-N-(1-methyl-1H-pyrazol-4-yl)piperidine-3-carboxamide typically involves multi-step organic synthesis. A common synthetic route includes:

    Formation of the Pyridazine Ring: Starting from a suitable chlorinated precursor, the pyridazine ring is constructed through cyclization reactions.

    Attachment of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions.

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized separately and then coupled with the intermediate compound.

    Final Coupling: The final step involves coupling the pyrazole and piperidine intermediates to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(6-chloropyridazin-3-yl)-N-(1-methyl-1H-pyrazol-4-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorinated pyridazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyridazine derivatives.

Scientific Research Applications

1-(6-chloropyridazin-3-yl)-N-(1-methyl-1H-pyrazol-4-yl)piperidine-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(6-chloropyridazin-3-yl)-N-(1-methyl-1H-pyrazol-4-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development efforts.

Properties

Molecular Formula

C14H17ClN6O

Molecular Weight

320.78 g/mol

IUPAC Name

1-(6-chloropyridazin-3-yl)-N-(1-methylpyrazol-4-yl)piperidine-3-carboxamide

InChI

InChI=1S/C14H17ClN6O/c1-20-9-11(7-16-20)17-14(22)10-3-2-6-21(8-10)13-5-4-12(15)18-19-13/h4-5,7,9-10H,2-3,6,8H2,1H3,(H,17,22)

InChI Key

WMOLWWPAKJBMNI-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)Cl

Origin of Product

United States

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